

Does (S)-GNE-987 show any BRD4 inhibition at high concentrations?

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Compound of Interest

Compound Name: (S)-GNE-987

Cat. No.: B12420844

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(S)-GNE-987: A Potent BRD4 Inhibitor at Nanomolar Concentrations

(S)-GNE-987 demonstrates potent inhibition of BRD4, not just at high concentrations, but in the low nanomolar range. This inhibitory activity stems from its high-affinity binding to the bromodomains of BRD4, effectively blocking their function. (S)-GNE-987 is the inactive epimer of the potent BRD4 degrader GNE-987. While both molecules bind to BRD4 with similar high affinity, a subtle stereochemical difference prevents (S)-GNE-987 from engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thus abolishing its ability to induce BRD4 degradation. [1] This makes (S)-GNE-987 a valuable tool for researchers to isolate the effects of BRD4 inhibition from its degradation.

Comparative Analysis of BRD4-Targeting Compounds

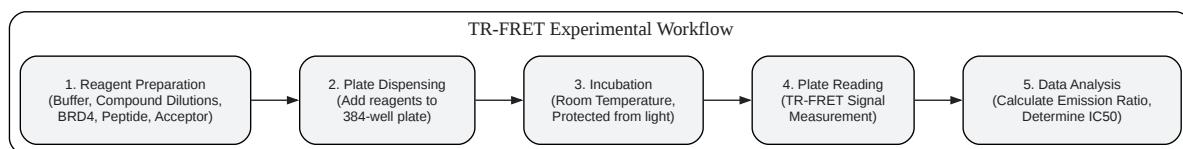
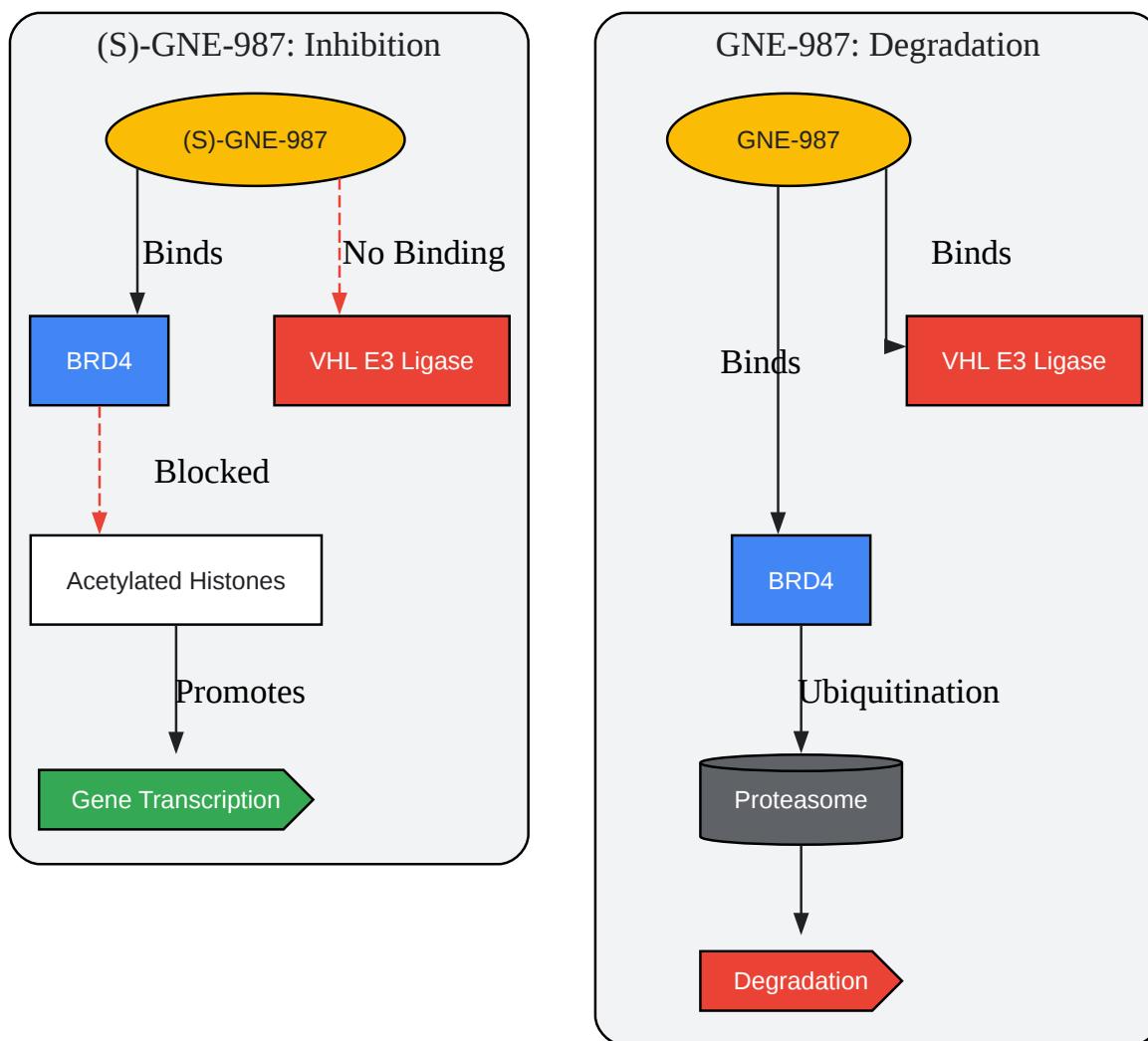
To understand the activity of (S)-GNE-987, it is useful to compare it with its active degrader counterpart, GNE-987, and a well-established BRD4 inhibitor, (+)-JQ1.

Compound	Target(s)	Mechanism of Action	BRD4 BD1 IC50 (nM)	BRD4 BD2 IC50 (nM)	BRD4 Degradation n (DC50, nM)
(S)-GNE-987	BRD4 Bromodomains	Inhibition (Binding)	4.0[1]	3.9[1]	Does not degrade[1]
GNE-987	BRD4, VHL E3 Ligase	Degradation (PROTAC)	4.7[2]	4.4[2]	0.03 (in EOL-1 cells)[2]
(+)-JQ1	BET Bromodomains	Inhibition (Binding)	~50	~90	Does not degrade

As the data indicates, **(S)-GNE-987** is a highly potent binder to both BRD4 bromodomains, with IC50 values in the single-digit nanomolar range.[1] Its affinity is comparable to that of its active degrader counterpart, GNE-987, and significantly higher than the well-known BET inhibitor (+)-JQ1. This potent binding directly translates to effective inhibition of BRD4's function by preventing its interaction with acetylated histones on the chromatin.

Mechanism of Action: Inhibition vs. Degradation

The key difference between **(S)-GNE-987** and GNE-987 lies in their interaction with the cellular degradation machinery. GNE-987, as a proteolysis-targeting chimera (PROTAC), forms a ternary complex between BRD4 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] **(S)-GNE-987**, due to its stereochemistry, cannot bind to VHL and therefore acts solely as a competitive inhibitor of the BRD4 bromodomains.[1]



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